molecular formula C10H8BrNO B596511 7-Bromo-3-methoxyisoquinoline CAS No. 1246549-59-6

7-Bromo-3-methoxyisoquinoline

Cat. No.: B596511
CAS No.: 1246549-59-6
M. Wt: 238.084
InChI Key: UUOPCILVZYFPAA-UHFFFAOYSA-N
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Description

7-Bromo-3-methoxyisoquinoline is a heterocyclic aromatic compound with the molecular formula C10H8BrNO It is a derivative of isoquinoline, characterized by the presence of a bromine atom at the 7th position and a methoxy group at the 3rd position on the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

7-Bromo-3-methoxyisoquinoline can be synthesized from 7-bromo-3-chloroisoquinoline and sodium methoxide. The reaction involves heating a mixture of 7-bromo-3-chloroisoquinoline and sodium methoxide in diglyme at 150°C for one hour. After cooling to room temperature, the reaction mixture is diluted with toluene and water, and the layers are separated. The aqueous layer is extracted with toluene, and the combined organic layers are washed with water and brine, dried over sodium sulfate, filtered, and concentrated to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process described above can be scaled up for industrial applications. The use of diglyme as a solvent and sodium methoxide as a reagent are common in industrial organic synthesis, making this method feasible for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-methoxyisoquinoline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

    Sodium Methoxide: Used in the synthesis of this compound from 7-bromo-3-chloroisoquinoline.

    Toluene: Used as a solvent for extraction and purification processes.

Major Products Formed

The major product formed from the synthesis reaction is this compound itself. Further reactions can yield various substituted isoquinoline derivatives, depending on the reagents and conditions used.

Scientific Research Applications

7-Bromo-3-methoxyisoquinoline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound’s structure makes it a candidate for studying interactions with biological molecules and potential pharmacological activities.

    Medicine: Research into its potential medicinal properties, including its use as a building block for drug development, is ongoing.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The specific mechanism of action for 7-bromo-3-methoxyisoquinoline is not well-documented. as a derivative of isoquinoline, it is likely to interact with various molecular targets and pathways in biological systems. Isoquinoline derivatives are known to exhibit a range of biological activities, including enzyme inhibition and receptor binding, which could be explored for this compound as well .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific positioning of the bromine and methoxy groups, which can influence its chemical reactivity and potential applications. The presence of both electron-donating (methoxy) and electron-withdrawing (bromo) groups on the isoquinoline ring can lead to unique chemical behaviors and interactions.

Properties

IUPAC Name

7-bromo-3-methoxyisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-10-5-7-2-3-9(11)4-8(7)6-12-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOPCILVZYFPAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2C=C(C=CC2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 7-bromo-3-chloroisoquinoline (100 mg, 0.4 mmol) and sodium methoxide (113 mg, 2.1 mmol) in diglyme (1 mL) was heated to 150° C. for 1 hour. The reaction was cooled to room temperature and diluted with toluene and water. The layers were separated and the aqueous layer was extracted with toluene (3×). The combined organics were washed with water and brine, dried over sodium sulfate, filtered, and concentrated to an oil. The oil was dried under vacuum overnight to give the title compound (83 mg, 85%) as a yellow solid. +ESI (M+H+1) 240.1; 1H NMR (400 MHz, CDCl3, δ): 8.87 (s, 1H), 8.01-8.05 (m, 1H), 7.58-7.64 (m, 1H), 7.53-7.58 (m, 1H), 6.97 (s, 1H), 4.02 (s, 3H).
Quantity
100 mg
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
113 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
85%

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